molecular formula C14H7F4NO B11721161 6-Fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole

6-Fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole

Cat. No.: B11721161
M. Wt: 281.20 g/mol
InChI Key: XEPZLGQZGCBSRE-UHFFFAOYSA-N
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Description

6-Fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a fluorine atom at the 6th position and a trifluoromethyl group at the 4th position of the phenyl ring attached to the benzoxazole core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the benzoxazole core.

    Reduction: Reduction reactions can occur at the fluorine-substituted positions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of partially or fully reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the benzoxazole core.

    Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.

    Fluorobenzoxazoles: Compounds with a fluorine atom attached to the benzoxazole core.

Uniqueness: 6-Fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole is unique due to the combination of the fluorine atom and the trifluoromethyl group on the benzoxazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H7F4NO

Molecular Weight

281.20 g/mol

IUPAC Name

6-fluoro-3-[4-(trifluoromethyl)phenyl]-1,2-benzoxazole

InChI

InChI=1S/C14H7F4NO/c15-10-5-6-11-12(7-10)20-19-13(11)8-1-3-9(4-2-8)14(16,17)18/h1-7H

InChI Key

XEPZLGQZGCBSRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)F)C(F)(F)F

Origin of Product

United States

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